2-[2-(2-methylphenyl)ethyl]Benzoic acid
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Overview
Description
2-[2-(2-methylphenyl)ethyl]Benzoic acid is an organic compound belonging to the class of benzoic acids, characterized by a benzoic acid core with a 2-methylphenyl substituent at the ortho position
Preparation Methods
Synthetic Routes and Reaction Conditions
Friedel-Crafts Alkylation
Step 1: : The process begins with the Friedel-Crafts alkylation of toluene with ethylene oxide in the presence of a Lewis acid such as aluminum chloride, yielding 2-(2-methylphenyl)ethylbenzene.
Step 2: : The alkylbenzene is then oxidized using potassium permanganate under acidic conditions to form 2-[2-(2-methylphenyl)ethyl]benzoic acid.
Industrial Production Methods
In an industrial setting, the compound can be synthesized via continuous-flow methods. These methods involve the same basic steps but are adapted for large-scale production with optimized reaction times and conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation
Undergoes oxidation in the presence of strong oxidizing agents like potassium permanganate, leading to further carboxylation.
Reduction
Reduced by agents such as lithium aluminum hydride to yield the corresponding alcohol.
Substitution
Electrophilic substitution reactions are common due to the presence of the aromatic ring.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in acidic medium.
Reduction: : Lithium aluminum hydride in anhydrous ether.
Substitution: : Chlorosulfonic acid for sulfonation, nitronium tetrafluoroborate for nitration.
Major Products Formed
Oxidation: : Further carboxylated derivatives.
Reduction: : 2-[2-(2-methylphenyl)ethyl]benzoic alcohol.
Substitution: : Derivatives such as sulfonates and nitro compounds.
Scientific Research Applications
2-[2-(2-methylphenyl)ethyl]Benzoic acid is used in various research contexts:
Chemistry
Used as a building block in the synthesis of more complex molecules.
Biology
Studies involving enzyme interactions and metabolic pathways.
Medicine
Investigated for its potential anti-inflammatory properties.
Industry
Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The compound's mechanism of action involves interactions with specific molecular targets and pathways:
Molecular Targets
Binding to enzymes that catalyze the breakdown of reactive oxygen species.
Pathways Involved
Modulation of inflammatory pathways through the inhibition of pro-inflammatory mediators.
Comparison with Similar Compounds
Similar Compounds
2-[2-(4-methylphenyl)ethyl]Benzoic acid
Has a para-substituted methyl group instead of ortho.
2-[2-(2-chlorophenyl)ethyl]Benzoic acid
Contains a chlorine substituent.
2-[2-(2-hydroxyphenyl)ethyl]Benzoic acid
Hydroxy group substitution.
Uniqueness
2-[2-(2-methylphenyl)ethyl]Benzoic acid is unique due to the specific positioning of the methyl group, which impacts its reactivity and interaction with biological systems differently compared to its analogs.
This compound's distinct structure contributes to its specific chemical behaviors and applications, setting it apart in both synthetic and applied chemistry contexts.
Properties
Molecular Formula |
C16H16O2 |
---|---|
Molecular Weight |
240.30 g/mol |
IUPAC Name |
2-[2-(2-methylphenyl)ethyl]benzoic acid |
InChI |
InChI=1S/C16H16O2/c1-12-6-2-3-7-13(12)10-11-14-8-4-5-9-15(14)16(17)18/h2-9H,10-11H2,1H3,(H,17,18) |
InChI Key |
XSSIQYSSCUGEJN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CCC2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
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